5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 919785-62-9
VCID: VC8389345
InChI: InChI=1S/C9H6N4/c10-4-7-5-12-13-6-8(7)9-2-1-3-11-9/h1-3,5-6,11H
SMILES: C1=CNC(=C1)C2=CN=NC=C2C#N
Molecular Formula: C9H6N4
Molecular Weight: 170.17 g/mol

5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile

CAS No.: 919785-62-9

Cat. No.: VC8389345

Molecular Formula: C9H6N4

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile - 919785-62-9

Specification

CAS No. 919785-62-9
Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
IUPAC Name 5-(1H-pyrrol-2-yl)pyridazine-4-carbonitrile
Standard InChI InChI=1S/C9H6N4/c10-4-7-5-12-13-6-8(7)9-2-1-3-11-9/h1-3,5-6,11H
Standard InChI Key SXAGDJQHASYSHU-UHFFFAOYSA-N
SMILES C1=CNC(=C1)C2=CN=NC=C2C#N
Canonical SMILES C1=CNC(=C1)C2=CN=NC=C2C#N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) substituted at the 4-position with a nitrile group (-C≡N) and at the 5-position with a 1H-pyrrol-2-yl group. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes π-electron density, while the nitrile group introduces polarity and electrophilicity. This combination creates a planar structure conducive to π-π stacking and hydrogen-bonding interactions .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile likely involves multi-component reactions or cyclization approaches. A plausible route, inferred from related methodologies , could proceed as follows:

  • Formation of the Pyridazine Core: Cyclocondensation of a 1,4-diketone with hydrazine derivatives yields the pyridazine ring.

  • Functionalization with Nitrile: Introduction of the nitrile group via nucleophilic substitution or cyanation reactions.

  • Pyrrole Attachment: Suzuki-Miyaura coupling or direct cyclization using propargylamines could install the pyrrole moiety .

Table 1: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate/Product
1CyclocondensationHydrazine, ethanol, refluxPyridazine-4-carbonitrile
2Palladium-Catalyzed CouplingPyrrole-2-boronic acid, Pd(PPh₃)₄5-(1H-Pyrrol-2-yl)pyridazine-4-carbonitrile

Green Chemistry Considerations

Recent trends emphasize solvent-free or aqueous conditions. For instance, reported a one-pot synthesis of pyrrole-quinoline hybrids using water as a solvent and DABCO as a catalyst, achieving yields >75%. Similar eco-friendly protocols could be adapted for this compound .

Physicochemical Properties

Solubility and Stability

The nitrile group enhances polarity, but the aromatic systems limit aqueous solubility. Predicted logP values (~1.1) indicate moderate lipophilicity, suitable for membrane permeability in drug candidates . Stability under acidic or basic conditions remains unstudied, though nitriles generally hydrolyze to amides or carboxylic acids in strong acids.

Crystallographic Insights

ActivityTargetMechanism
AntiproliferativeTopoisomerase IIDNA intercalation
AntibacterialDihydrofolate reductaseCompetitive inhibition
NeuroprotectiveNMDA receptorsAllosteric modulation

Applications in Materials Science

Organic Electronics

The planar structure and π-conjugation make this compound a candidate for organic semiconductors. Pyrrole-pyridazine systems could serve as electron-transport layers in OLEDs or non-linear optical materials.

Coordination Chemistry

The nitrile and pyrrole groups act as ligands for transition metals. For example, iron complexes of similar nitriles catalyze C–H activation reactions.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (~50%) and harsh conditions. Future work could optimize catalysts (e.g., Ru-phosphine complexes) or explore flow chemistry for scalability .

Unanswered Questions

  • Metabolic Pathways: Cytochrome P450-mediated degradation routes are unknown.

  • Polypharmacology: Multi-target effects remain unexplored.

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